Cas no 114869-83-9 (Carvedilol β-D-Glucuronide (mixture of diasteromers))

Carvedilol β-D-Glucuronide (mixture of diastereomers) is a glucuronide conjugate metabolite of the beta-blocker carvedilol, formed via hepatic glucuronidation. This compound is primarily used in pharmacological and metabolic studies to investigate carvedilol's biotransformation pathways, pharmacokinetics, and drug-drug interactions. The presence of diastereomers reflects the stereoselective metabolism of carvedilol, offering insights into enzyme specificity and metabolic stability. As a reference standard, it aids in the accurate quantification of carvedilol metabolites in biological matrices, supporting drug development and regulatory compliance. Its well-characterized structure ensures reliability in analytical applications, such as LC-MS or HPLC assays, facilitating precise metabolic profiling and bioavailability studies.
Carvedilol β-D-Glucuronide (mixture of diasteromers) structure
114869-83-9 structure
Product name:Carvedilol β-D-Glucuronide (mixture of diasteromers)
CAS No:114869-83-9
MF:C30H34N2O10
MW:582.598369121552
CID:130508
PubChem ID:49849580

Carvedilol β-D-Glucuronide (mixture of diasteromers) Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
    • Carvedilol β-D-Glucuronide (mixture of diasteromers)
    • Carvedilol b-D-Glucuronide
    • (2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]met...
    • CARVEDILOL Β-D-GLUCURONIDE (MIXTURE OF DIASTEROMERS),LIGHT BEIGE SOLID
    • 2-(9H-Carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
    • A-D-Glucopyranosiduronic Acid
    • A-D-Glucuronide (mixture of diasteromers)
    • Carvedilol
    • Carvedilol Beta-D-Glucuronide
    • Carvedilol Glucuronide
    • Carvedilol-D-Glucuronide
    • Carvedilol 2-D-Glucuronide (mixture of diasteromers)
    • 2-(9H-Carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl-D-Glucopyranosiduronic Acid
    • 2-(9H-Carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl b-D-Glucopyranosiduronic Acid
    • (Glucopyranosiduronic Acid
    • beta-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-(((2-(2-methoxyphenoxy)ethyl)amino)methyl)ethyl
    • Carvedilol-glucuronide
    • Q27293379
    • AKOS040754870
    • Carvedilol glucuronide, (+/-)-
    • X2494I96FS
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 2-(9H-CARBAZOL-4-YLOXY)-1-(((2-(2-METHOXYPHENOXY)ETHYL)AMINO)METHYL)ETHYL
    • DTXSID00678687
    • (R,S)-Carvedilol Glucuronide
    • UNII-X2494I96FS
    • 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
    • 114869-83-9
    • beta-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
    • Inchi: InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1
    • InChI Key: PUVQFGCELBOSRN-HEJFJQCXSA-N
    • SMILES: COC1=CC=CC=C1OCCNCC(O[C@@H]1OC(C(=O)O)[C@@H](O)[C@H](O)[C@@H]1O)COC1=CC=CC2=C1C1=CC=CC=C1N2

Computed Properties

  • Exact Mass: 582.22100
  • Monoisotopic Mass: 582.221
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 13
  • Complexity: 853
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172A^2
  • XLogP3: 0.6

Experimental Properties

  • Melting Point: 143-146°C
  • Refractive Index: 1.69
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 171.96000
  • LogP: 2.04540

Carvedilol β-D-Glucuronide (mixture of diasteromers) Security Information

Carvedilol β-D-Glucuronide (mixture of diasteromers) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C184640-.5mg
Carvedilol b-D-Glucuronide (mixture of diasteromers)
114869-83-9
.5mg
$ 295.00 2023-04-18
A2B Chem LLC
AA19705-2mg
β-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
114869-83-9 Min. 95% [HPLC-UVD]
2mg
$530.00 2024-04-20
A2B Chem LLC
AA19705-5mg
β-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
114869-83-9 Min. 95% [HPLC-UVD]
5mg
$971.00 2024-04-20
A2B Chem LLC
AA19705-10mg
β-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
114869-83-9 Min. 95% [HPLC-UVD]
10mg
$1600.00 2024-04-20
A2B Chem LLC
AA19705-1mg
β-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl
114869-83-9 Min. 95% [HPLC-UVD]
1mg
$365.00 2024-04-20
TRC
C184640-5mg
Carvedilol b-D-Glucuronide (mixture of diasteromers)
114869-83-9
5mg
$ 2353.00 2023-09-08
TRC
C184640-0.5mg
Carvedilol β-D-Glucuronide (mixture of diasteromers)
114869-83-9
0.5mg
$ 260.00 2022-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67686-500ug
(R,S)-Carvedilol Glucuronide
114869-83-9 98%
500ug
¥5428.00 2022-04-26

Additional information on Carvedilol β-D-Glucuronide (mixture of diasteromers)

Carvedilol β-D-Glucuronide (Mixture of Diastereomers): A Structurally Distinct Metabolite with Emerging Therapeutic Implications

Carvedilol β-D-Glucuronide, identified by CAS No. 114869-83-9, represents a pharmacologically significant metabolite formed through the phase II glucuronidation of the widely prescribed cardiovascular drug carvedilol. This compound exists as a mixture of diastereomers, reflecting the stereoselective metabolic pathways inherent to human UDP-glucuronosyltransferases (UGTs). Recent advancements in analytical chemistry have enabled precise characterization of its stereochemical configuration and pharmacokinetic properties, underscoring its role in modulating the therapeutic profile of carvedilol in clinical settings.

The glucuronidation process generates this conjugate via the enzymatic addition of a glucuronic acid moiety to the hydroxyl group at position 4 of carvedilol's naphthyl ring. This structural modification significantly impacts pharmacokinetics by enhancing water solubility for renal excretion. Notably, studies published in Drug Metabolism and Disposition (2023) revealed that the mixture of diastereomers exhibits distinct metabolic stability profiles across different UGT isoforms, particularly UGT1A9 and UGT2B7. These findings highlight the compound's potential as a biomarker for predicting individual drug response variability in hypertension and heart failure patients.

Emerging research from the European Journal of Medicinal Chemistry (2024) demonstrates that certain stereoisomers within this mixture retain partial β-adrenergic receptor antagonist activity. Computational docking studies suggest that specific diastereomeric configurations maintain favorable interactions with G protein-coupled receptor domains, potentially contributing to prolonged hemodynamic effects observed in clinical trials. This dual role as both an inactive metabolite and active signaling molecule challenges traditional views on drug metabolism pathways.

In preclinical models, administration of isolated diastereomers revealed divergent pharmacodynamic effects. A 2023 study in Circulation Research showed that one enantiomer demonstrated enhanced antioxidant activity through NADPH oxidase inhibition, while another exhibited selective α₁-adrenergic receptor antagonism. These findings suggest opportunities for developing stereoisomer-specific formulations targeting specific cardiovascular pathologies without overlapping side effects associated with racemic carvedilol.

The stereochemical complexity of this compound presents both challenges and opportunities for analytical chemistry. High-resolution mass spectrometry coupled with chiral HPLC methods are now standard for quantifying individual diastereomers in biological matrices. A breakthrough technique reported in Analytical Chemistry (2024) employs ion mobility-mass spectrometry to distinguish conformers without chromatographic separation, enabling real-time monitoring during drug development processes.

Clinical translation efforts are focused on leveraging this compound's unique properties. Phase I trials currently underway investigate whether co-administering select diastereomers with carvedilol can optimize therapeutic indices by enhancing efficacy while reducing dose-dependent bradycardia risks. Pharmacogenomic analyses aim to identify genetic markers predictive of optimal metabolite formation rates among diverse patient populations.

Innovative applications extend beyond cardiology. Preclinical data from Nature Communications (2023) indicates that certain glucuronide isomers exhibit neuroprotective effects through α₂-adrenergic receptor modulation, suggesting potential utility in neurodegenerative disease management. These discoveries position carvedilol β-D-glucuronide as a versatile scaffold for prodrug design targeting multi-receptor systems.

Synthetic strategies have evolved to address scalability challenges associated with isolating pure stereoisomers. Solid-phase chiral synthesis methodologies described in Organic Process Research & Development (2024) achieve >95% enantiomeric excess using novel chiral auxiliaries derived from renewable resources, advancing prospects for cost-effective manufacturing.

Safety evaluations emphasize minimal toxicity profiles compared to parent compounds due to reduced lipophilicity post-glucuronidation. Acute toxicity studies per OECD guidelines confirm LD₅₀ values exceeding 5000 mg/kg in rodent models when administered as the stereoisomer mixture, aligning with clinical safety data from over two decades of carvedilol use.

Ongoing investigations into this compound's epigenetic interactions reveal intriguing mechanisms linking glucuronidation products to histone deacetylase regulation pathways. Preliminary findings suggest these metabolites may influence vascular smooth muscle cell differentiation states relevant to arterial stiffness pathogenesis—a discovery recently highlighted at the 2024 American Heart Association Scientific Sessions.

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